8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an imidazo-pyrrolo-pyrazine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride involves multiple steps, including the formation of the pyrrolidine ring and the imidazo-pyrrolo-pyrazine core. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Sulfur compounds: Chemical compounds formed by the element sulfur, exhibiting various oxidation states and unique properties.
Methylammonium lead halide: Solid compounds with perovskite structure, used in solar cells and other applications.
Uniqueness
8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride is unique due to its specific structural features and potential applications. Its combination of a pyrrolidine ring and an imidazo-pyrrolo-pyrazine core sets it apart from other compounds, making it a valuable subject for scientific research.
Properties
Molecular Formula |
C14H19Cl2N5 |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
12-(4-ethylpyrrolidin-3-yl)-1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene;dihydrochloride |
InChI |
InChI=1S/C14H17N5.2ClH/c1-2-9-5-15-6-10(9)12-7-17-13-8-18-14-11(19(12)13)3-4-16-14;;/h3-4,7-10,15-16H,2,5-6H2,1H3;2*1H |
InChI Key |
LKVHWZCFMAQTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CN=C3N2C4=C(NC=C4)N=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.